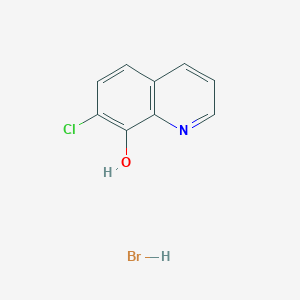
7-Chloroquinolin-8-ol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloroquinolin-8-ol;hydrobromide” is a chemical compound with the CAS Number: 2287301-25-9 . It has a molecular weight of 260.52 . This compound is stored at room temperature and comes in the form of a powder . It is used in various applications, including as an intermediate in the preparation of quinoline derivatives for the treatment of neuropathy .
Synthesis Analysis
The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The study describes the synthesis of these derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents . Another synthesis method involves the use of 7-chloroquinolin-4-ol as a starting material .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8 (6)9 (7)12;/h1-5,12H;1H . This code provides a specific textual identifier for the compound’s molecular structure.
Chemical Reactions Analysis
The chemical shift values for the 7 and 4 positions of quinoline indicate that C4 should be the more reactive site for SNAE reactions . This is in agreement with the regioselectivity predicted by bond dissociation energy calculations .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 260.52 .
科学的研究の応用
Neurotoxicity and Repurposing Efforts : Originally used as an antimicrobial, 8-hydroxyquinoline derivatives like Clioquinol have been repurposed for treating malignancy and Alzheimer's due to their ability to inhibit proteasome function and dissolve beta-amyloid plaques. However, concerns about neurotoxicity necessitate careful consideration in clinical trials for cancer therapy (Mao & Schimmer, 2008).
Metal Ion Chelation and Analytical Applications : These compounds have been used for over a century in analytical and pharmaceutical applications, showing efficacy in redistributing metals into cells, thus redefining them as copper and zinc ionophores. Their interaction with metals such as copper and zinc has been extensively studied, highlighting their potential in treating Alzheimer's and Huntington's diseases (Summers et al., 2020).
Analytical Chemistry : 8-Hydroxyquinoline has been utilized as a photometric reagent for determining metals like Al, Fe, Cu, Ti, and Ni, demonstrating its versatility in analytical chemistry (Blanco et al., 1989).
Corrosion Inhibition : Derivatives of 8-hydroxyquinoline have shown significant potential as anti-corrosion agents for metals in acidic mediums. Their ability to form protective layers on metal surfaces is notable for industrial applications (Douche et al., 2020).
Partitioning into Liposomes : The interaction between 8-hydroxyquinolines and copper plays a role in the uptake and bioavailability of metals and their complexes in biological systems, which is significant for understanding their potential toxicity and therapeutic applications (Kaiser & Escher, 2006).
Vibrational Spectra Analysis : Studies have been conducted to understand the vibrational spectra of 8-hydroxyquinoline and its derivatives, which is crucial for its applications in various fields, including pharmaceuticals and materials science (Bahgat & Ragheb, 2007).
Potential in Medicinal Chemistry : 8-Hydroxyquinoline derivatives have been explored for their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. Their metal chelation properties further enhance their potential as therapeutic agents (Gupta et al., 2021).
Applications in Metallosupramolecular Chemistry : The compound's use in coordination chemistry for developing supramolecular sensors and emitting devices demonstrates its versatility in synthetic chemistry (Albrecht et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-chloroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8(6)9(7)12;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBUGGVBDOYPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287301-25-9 |
Source


|
| Record name | 7-chloroquinolin-8-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

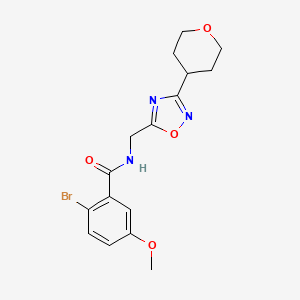

![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)
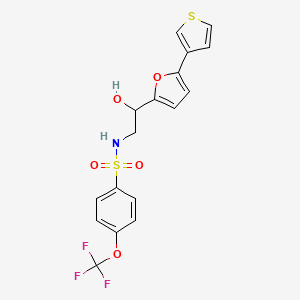
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)

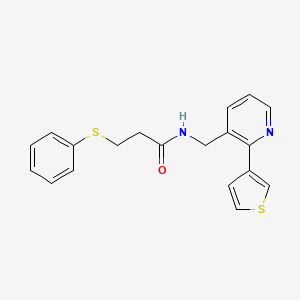
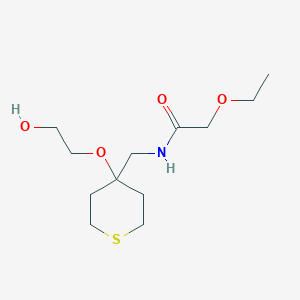
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)


![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
